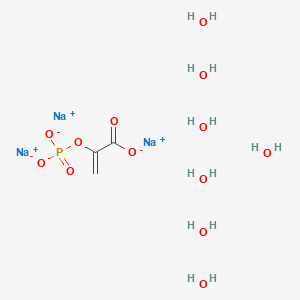

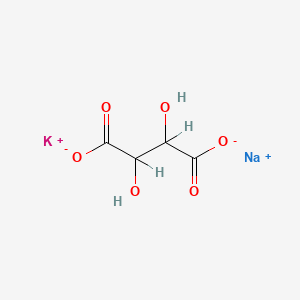

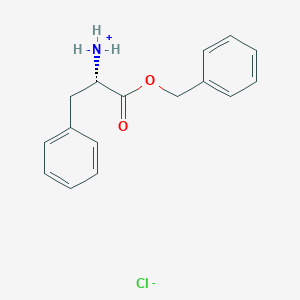

(6-aminoacridin-3-yl)azanium;sulfate

Descripción general

Descripción

Succinic acid, also known as butanedioic acid, is a dicarboxylic acid with the chemical formula ( \text{C}_4\text{H}_6\text{O}_4 ). It is a key intermediate in the citric acid cycle, which is essential for cellular respiration in living organisms. Succinic acid is naturally found in various plants and animal tissues and has significant industrial and biological importance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Succinic acid can be synthesized through several methods:

Hydrogenation of Maleic Acid or Maleic Anhydride: This process involves the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of a catalyst such as palladium or nickel.

Fermentation: Certain bacteria, such as Actinobacillus succinogenes, can produce succinic acid through the fermentation of glucose or other carbohydrates under anaerobic conditions.

Industrial Production Methods:

Petrochemical Process: Succinic acid is industrially produced from maleic anhydride, which is derived from butane. The maleic anhydride is hydrogenated to produce succinic acid.

Biotechnological Process: The biotechnological production of succinic acid involves the fermentation of renewable feedstocks like glucose using genetically modified microorganisms.

Types of Reactions:

Oxidation: Succinic acid can be oxidized to fumaric acid.

Reduction: It can be reduced to butanediol.

Dehydration: Dehydration of succinic acid results in the formation of succinic anhydride.

Esterification: Succinic acid reacts with alcohols to form esters, such as diethyl succinate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using catalysts like palladium or nickel.

Dehydration: Heating succinic acid in the presence of a dehydrating agent like phosphorus pentoxide.

Esterification: Acidic conditions with alcohols, typically using sulfuric acid as a catalyst.

Major Products:

Fumaric Acid: Formed through oxidation.

Butanediol: Formed through reduction.

Succinic Anhydride: Formed through dehydration.

Diethyl Succinate: Formed through esterification.

Aplicaciones Científicas De Investigación

Succinic acid has a wide range of applications in various fields:

Chemistry: Used as a precursor for the synthesis of various chemicals, including polymers, resins, and solvents.

Biology: Plays a crucial role in the citric acid cycle, which is vital for cellular respiration and energy production.

Medicine: Used in the formulation of pharmaceuticals and as a dietary supplement due to its role in metabolism.

Industry: Employed in the production of biodegradable plastics, food additives, and as a flavoring agent.

Mecanismo De Acción

Succinic acid functions as an intermediate in the citric acid cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This conversion is part of the process that generates adenosine triphosphate (ATP), the primary energy carrier in cells. Succinic acid also acts as a signaling molecule, influencing gene expression and cellular functions .

Comparación Con Compuestos Similares

Fumaric Acid: An isomer of succinic acid, differing in the arrangement of the carboxyl groups.

Maleic Acid: Another isomer, which can be hydrogenated to produce succinic acid.

Glutaric Acid: A dicarboxylic acid with one additional carbon atom compared to succinic acid.

Uniqueness: Succinic acid is unique due to its role in the citric acid cycle and its ability to act as a metabolic intermediate and signaling molecule. Its versatility in industrial applications, particularly in the production of biodegradable plastics and as a precursor for various chemicals, sets it apart from other similar compounds .

Propiedades

IUPAC Name |

(6-aminoacridin-3-yl)azanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADYXCVYLIKQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

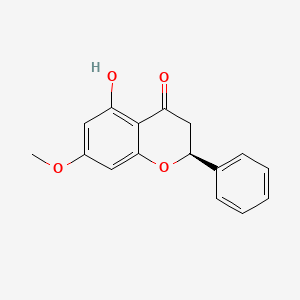

![2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7803267.png)

![sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B7803279.png)

![[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7803291.png)

![[(1S,6S,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B7803292.png)